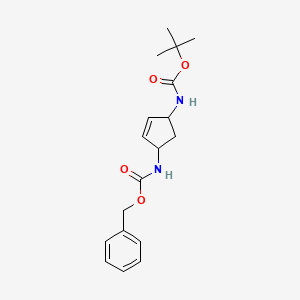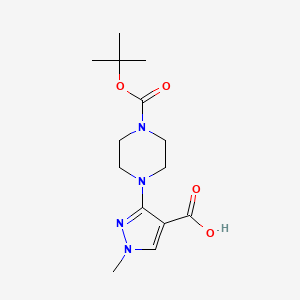
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazole ring, and a carboxylic acid group. The tert-butoxycarbonyl group is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the methyl group: This step involves the alkylation of the pyrazole ring using a suitable methylating agent such as methyl iodide.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Attachment of the tert-butoxycarbonyl group: This is typically done using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Coupling of the piperazine and pyrazole rings: This step involves the formation of an amide bond between the piperazine and pyrazole rings using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the carboxylic acid group: This can be achieved through the hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Hydrolysis: Removal of the tert-butoxycarbonyl group to yield the free amine.
Scientific Research Applications
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the piperazine and pyrazole rings can participate in hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the pyrazole ring.
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-5-carboxylic acid: Has the carboxylic acid group at a different position on the pyrazole ring.
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-imidazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides protection during synthesis, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C14H22N4O4 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)18-7-5-17(6-8-18)11-10(12(19)20)9-16(4)15-11/h9H,5-8H2,1-4H3,(H,19,20) |
InChI Key |
YJHRDEGLBVSZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


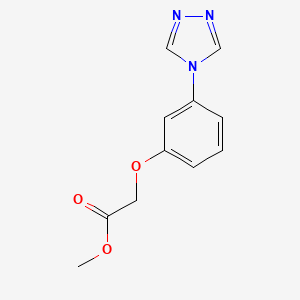
![4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)

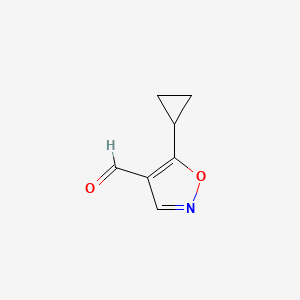
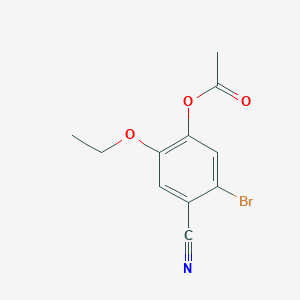
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)
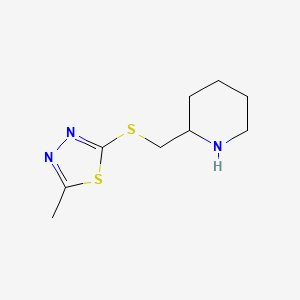

![tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12979794.png)
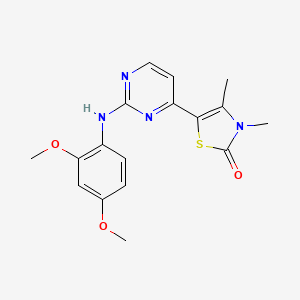
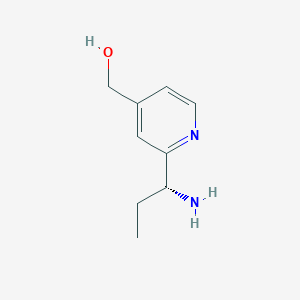

![methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12979816.png)
